molecular formula C8H16Cl2N2S B2436185 2-[2-(Propan-2-yl)-1,3-thiazol-4-yl]ethan-1-amine CAS No. 202817-08-1

2-[2-(Propan-2-yl)-1,3-thiazol-4-yl]ethan-1-amine

Cat. No.: B2436185
CAS No.: 202817-08-1
M. Wt: 243.19
InChI Key: JDFFFQMFBGKSCS-UHFFFAOYSA-N
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Description

“2-[2-(Propan-2-yl)-1,3-thiazol-4-yl]ethan-1-amine” is a complex organic compound. It contains a thiazole ring, which is a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom . The compound also includes a propan-2-yl (also known as isopropyl) group and an ethan-1-amine group .


Molecular Structure Analysis

The molecular structure of “this compound” is likely to be complex due to the presence of the thiazole ring and the isopropyl and ethan-1-amine groups. Thiazoles are planar, and their aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Thiazoles, in general, have been known to undergo a variety of chemical reactions . For example, they can participate in reactions with electrophiles at the C-5 position and nucleophiles at the C-2 position .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .

Scientific Research Applications

Corrosion Inhibition

2-[2-(Propan-2-yl)-1,3-thiazol-4-yl]ethan-1-amine, along with related thiazole derivatives, has been studied for its potential as a corrosion inhibitor for iron. Quantum chemical parameters and molecular dynamics simulations have been used to predict the molecule's efficacy in this application. This research aligns with the broader effort to develop efficient corrosion inhibitors for metals (Kaya et al., 2016).

Antihistamine Activity

Thiazole derivatives have been evaluated for their H1-antihistamine activity through quantitative structure-activity relationships (QSAR). Chromatographic data of these derivatives have been correlated with their biological activity, which could be pivotal in predicting the pharmacological activity of new drug candidates (Brzezińska & Kośka, 2003).

Synthesis of Heterocyclic Compounds

Research has explored the synthesis of various heterocyclic compounds from thiazole derivatives. These studies offer insights into the methodologies for creating condensed heterocyclic compounds, which are of interest in various chemical and pharmaceutical applications (Singh & Kumar, 1987).

Microwave-Assisted Synthesis

The compound has been utilized in microwave-assisted synthesis processes, specifically in the Hantzsch thiazole synthesis. This technique demonstrates an efficient method for synthesizing thiazole derivatives, which is valuable in accelerating chemical reactions (Kamila et al., 2012).

Reactivity and Structural Studies

The reactivity and structural characteristics of thiazole derivatives have been extensively studied. This includes investigations into the synthesis, structure, and reactivity of these compounds, offering valuable insights for their potential applications in various scientific fields (Aleksandrov et al., 2018).

Antimicrobial Activity

Certain thiazole derivatives have been synthesized and evaluated for their antimicrobial properties. This research is significant for developing new antibacterial and antifungal agents, contributing to the field of medicinal chemistry (Reddy & Reddy, 2010).

QSAR Analysis for Antioxidant Properties

QSAR analysis has been conducted to understand the molecular structure and antioxidant activities of thiazole derivatives. This research aids in the design of new antioxidants, highlighting the compound's potential in pharmaceutical applications (Drapak et al., 2019).

Polymer Modification

Thiazole derivatives have been used to modify radiation-induced poly vinyl alcohol/acrylic acid hydrogels. These modifications aim to enhance the biological activities of the polymers, making them suitable for medical applications (Aly & El-Mohdy, 2015).

Mechanism of Action

The mechanism of action of “2-[2-(Propan-2-yl)-1,3-thiazol-4-yl]ethan-1-amine” would depend on its specific use. For instance, if it were used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future directions for research on “2-[2-(Propan-2-yl)-1,3-thiazol-4-yl]ethan-1-amine” could include exploring its potential uses in various fields, such as medicine or materials science. Further studies could also focus on developing more efficient synthesis methods for this and similar compounds .

Properties

IUPAC Name

2-(2-propan-2-yl-1,3-thiazol-4-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2S/c1-6(2)8-10-7(3-4-9)5-11-8/h5-6H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMHRCWKIEPTSAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CS1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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